![molecular formula C20H29ClFN5O2 B605750 AZD2423 CAS No. 1229603-37-5](/img/structure/B605750.png)
AZD2423
Overview
Description
AZD2423 is a potent and selective negative allosteric modulator of the chemokine receptor type 2 (CCR2). This compound has shown significant potential in targeting CCR2, which plays a crucial role in the extravasation and transmigration of monocytes under inflammatory conditions .
Preparation Methods
The synthesis of AZD2423 involves a two-step carbonylation reaction using carbon monoxide. The reaction is carried out in a high-pressure autoclave containing the amine precursor, azide-precursor, rhodium dimer, and dppe in tetrahydrofuran at 120°C for 5 minutes. This is followed by an acid deprotection step prior to high-performance liquid chromatography and solid-phase extraction purification . Industrial production methods for this compound are not widely documented, but the described synthetic route provides a basis for further optimization and scaling.
Chemical Reactions Analysis
AZD2423 primarily undergoes carbonylation reactions. The compound’s stability and radiochemical yield are analyzed using high-performance liquid chromatography. The major product formed from these reactions is the radiolabeled version of this compound, which is used for positron emission tomography imaging .
Scientific Research Applications
Scientific Research Applications
AZD2423 has been extensively studied for its applications in several domains:
Imaging Applications
This compound is utilized as a radiolabeled probe for positron emission tomography (PET) imaging to visualize CCR2 expression in vivo. The compound was successfully radiolabeled with carbon-11, demonstrating high radiochemical purity and specific binding to CCR2 in preclinical studies .
Key Findings:
- Preliminary PET imaging in non-human primates (NHPs) indicated low brain permeability but significant uptake in peripheral organs such as the thyroid gland, supporting its application as a biomarker for inflammatory diseases .
- The ability to visualize CCR2 expression opens avenues for studying inflammatory processes and monitoring therapeutic responses.
Therapeutic Applications
This compound is being explored as a therapeutic agent for conditions characterized by excessive inflammation and monocyte recruitment, such as neuropathic pain and chronic obstructive pulmonary disease (COPD).
Clinical Trials:
- A Phase 2 clinical trial assessed the analgesic efficacy of this compound compared to placebo in patients with posttraumatic neuralgia, indicating its potential role in pain management .
- Another study focused on the pharmacokinetics and safety profile of this compound, revealing important insights into its tolerability among healthy volunteers .
Case Study 1: Imaging Biomarker Development
In a study aimed at developing imaging biomarkers for inflammatory diseases, this compound was radiolabeled using carbon monoxide carbonylation methods. The resulting compound demonstrated specific binding properties that are crucial for visualizing CCR2 expression in tissues outside the brain, highlighting its potential utility in clinical settings for monitoring disease progression and treatment response .
Case Study 2: Pain Management
A randomized controlled trial evaluated the efficacy of this compound in treating posttraumatic neuralgia. The results indicated that patients receiving this compound experienced significant pain relief compared to those on placebo, suggesting that modulation of CCR2 pathways could be an effective strategy for managing neuropathic pain .
Mechanism of Action
AZD2423 functions as a non-competitive negative allosteric modulator of the chemokine receptor type 2 (CCR2). By binding to CCR2, it inhibits the receptor’s interaction with its ligands, such as monocyte chemoattractant protein 1 (CCL2). This inhibition prevents the migration and infiltration of monocytes, thereby reducing inflammation .
Comparison with Similar Compounds
AZD2423 is unique in its high selectivity and potency as a CCR2 modulator. Similar compounds include:
Cenicriviroc Mesylate: A dual CCR2/CCR5 antagonist with anti-inflammatory and anti-infective activity.
PF-4136309: A specific and orally bioavailable CCR2 antagonist.
BMS CCR2 22: A potent and selective antagonist of CCR2 with multiple inhibitory activities.
These compounds share the common feature of targeting CCR2 but differ in their selectivity, potency, and additional receptor targets.
Biological Activity
AZD2423 is a novel chemokine receptor 2 (CCR2) antagonist developed by AstraZeneca, primarily investigated for its potential therapeutic effects in conditions such as chronic pain and inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial outcomes, and its mechanism of action.
This compound functions by inhibiting the CCR2 receptor, which is involved in the chemotactic signaling pathway mediated by CCL2 (C-C motif chemokine 2). The CCL2/CCR2 axis plays a critical role in recruiting monocytes to sites of inflammation and tumor microenvironments. By blocking this pathway, this compound aims to reduce inflammation and modulate pain responses.
Efficacy in Pain Management
Numerous studies have evaluated the efficacy of this compound in managing pain associated with various conditions. A significant clinical trial assessed its effects on posttraumatic neuralgia:
- Study Design : A randomized, double-blind, placebo-controlled trial involving 133 patients.
- Dosage : Participants received either 20 mg or 150 mg of this compound or a placebo for 28 days.
- Primary Outcome : The primary efficacy variable was the change in average pain score measured by a numerical rating scale (NRS).
Results :
- No significant difference was observed between the this compound groups and placebo concerning the primary outcome (NRS average pain scores) .
- However, secondary measures indicated trends towards larger reductions in Neuropathic Pain Symptom Inventory (NPSI) scores for the higher dose group .
The following table summarizes key findings from this trial:
Parameter | This compound 20 mg | This compound 150 mg | Placebo |
---|---|---|---|
Change in NRS Average Pain Score | -1.54 | -1.53 | -1.44 |
Change in NPSI Total Score | Not significantly different | Larger reduction observed | Not applicable |
Adverse Events | Similar frequency to placebo | Similar frequency to placebo | N/A |
Safety Profile
This compound was generally well-tolerated across studies. The most common adverse events included headache, dizziness, and nausea, with frequencies comparable to those observed in placebo groups . Serious adverse events were reported but were not deemed causally related to the drug, suggesting a favorable safety profile overall.
Clinical Trials Overview
This compound has been evaluated in several clinical trials targeting various conditions:
-
Chronic Obstructive Pulmonary Disease (COPD) :
- ClinicalTrials.gov Identifier: NCT01153321
- Status: Completed with inhibition effects noted.
- Post-Traumatic Neuralgia :
- Painful Diabetic Polyneuropathy :
Case Studies
In addition to clinical trials, case studies have provided insights into the biological activity of this compound:
- A study focusing on patients with chronic pain conditions indicated that while this compound did not significantly alter overall pain scores, it showed potential benefits in specific sensory components of pain, particularly related to allodynia .
- Another case study highlighted the modulation of plasma CCL2 levels following treatment with this compound, indicating engagement with its target receptor .
Properties
IUPAC Name |
4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQVWAIVQXPJY-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229603-37-5 | |
Record name | AZD-2423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-2423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.